2-アミノ-3-メチル-1-ブタノール

説明

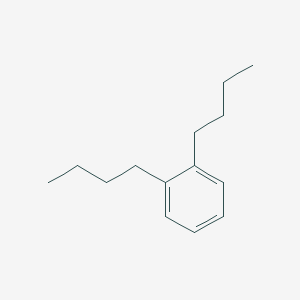

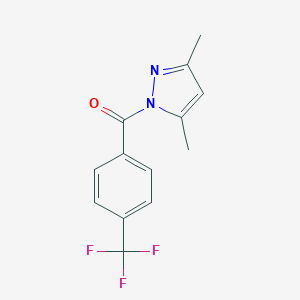

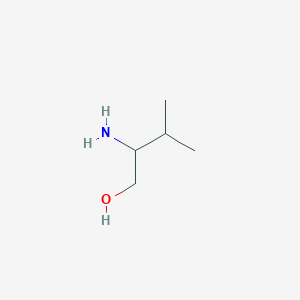

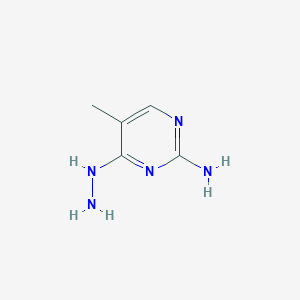

2-Amino-3-methyl-1-butanol is a compound that has been studied for its unique properties and potential applications in various fields of chemistry. The compound's structure allows for the formation of hydrogen bonds, which can be effective in discriminating between enantiomers when in a protonated state, as seen in the study of its complex with hydrogen tartrate ions and water molecules . This characteristic is particularly important in the field of chiral chemistry, where the separation of enantiomers is crucial for the synthesis of chiral intermediates and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 2-amino-3-methyl-1-butanol has been explored in the literature. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol involves a multi-step process starting with R-valine, which undergoes esterification and CBZ protection, followed by catalytic hydrogenation to yield the final product with an overall yield of 58% . This process highlights the compound's versatility and its potential as a catalyst in the synthesis of chiral intermediates.

Molecular Structure Analysis

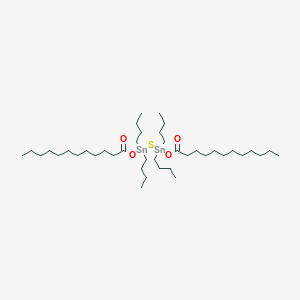

The molecular structure of 2-amino-3-methyl-1-butanol and its derivatives plays a significant role in their chemical behavior. The presence of the N-C-C-O fragment in the cationic form of the compound is common and leads to a conformation that separates its hydrophilic and hydrophobic parts . This separation is crucial for the compound's ability to form specific hydrogen-bond systems, which are essential for its enantioselective properties.

Chemical Reactions Analysis

The reactivity of 2-amino-3-methyl-1-butanol derivatives has been demonstrated through various chemical reactions. For example, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, classified as a dimer of methyl cyanoacetate and cyanoacetamide, involves ammonolysis with dimethylamine and anilines . This compound's amides and anilides exhibit hindered rotation due to hydrogen bonds, which is indicative of the compound's ability to form stable structures with specific configurations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methyl-1-butanol are influenced by its chiral nature. Studies have shown that chirality plays a significant role in the competition between intermolecular and intramolecular hydrogen bonds, as evidenced in the jet-cooled complexes of 2-amino-1-butanol with other chiral alcohols . The homochiral and heterochiral complexes exhibit different types of structures and vibrational spectra, which can be rationalized by the shift in electron density transfer along the hydrogen bond. This sensitivity to chirality is a key aspect of the compound's physical and chemical behavior.

科学的研究の応用

薬理学

薬理学において、2-アミノ-3-メチル-1-ブタノールは、ベナノマイシン-プラジマイシン系抗生物質の全合成におけるキラル求核剤として使用されます 。これらの抗生物質は、抗真菌特性と、真菌が原因で起こる生命を脅かす感染症の治療における潜在的な使用のために重要です。

有機合成

この化合物は、クラウンエーテルの合成においてホモキラルなゲスト化合物として役立ちます 。クラウンエーテルは、特定のカチオンを選択的に結合する能力を持つ環状化学化合物であり、エナンチオ選択的な反応を含む、さまざまな化学反応において有用です。

材料科学

材料科学において、2-アミノ-3-メチル-1-ブタノールは、1-アリル-2-ピロールイミンの合成に使用されます 。これらの化合物は、特定の電子特性と構造特性を持つポリマーやその他の材料の製造に用途があります。

生化学研究

この化学物質は、代謝産物と生化学的経路の研究に関与しています。 代謝反応とプロセスの研究において重要な1,2-アミノアルコールとして知られる有機化合物のクラスに属しています 。

医薬品化学

2-アミノ-3-メチル-1-ブタノール: アルデヒドとニトリルとそれぞれ反応させることで、イミンとオキサゾリンを調製するために使用されます 。これらの反応は、医薬品や複雑な有機分子の開発において基本的なものです。

分析化学

分析化学におけるこの化合物の役割には、化学的特性と反応を理解するためのさまざまな分析方法における標準または試薬としての使用が含まれます 。

化学工学

化学工学では、前述のクラウンエーテルやピロールイミンなど、複雑な有機分子の合成プロセスを開発するために使用され、それらは工業生産のためにスケールアップできます 。

環境科学

2-アミノ-3-メチル-1-ブタノールとは直接関係しませんが、その構造的な類似体である3-メチル-1-ブタノールは、屋内空気汚染物質としての役割と、環境源からの微生物による生産について研究されています 。これらの化合物を理解することは、より良い環境モニタリングと汚染制御戦略につながる可能性があります。

Safety and Hazards

作用機序

Target of Action

2-Amino-3-methyl-1-butanol, also known as DL-Valinol , is a chiral nucleophile . It primarily targets enzymes and proteins involved in the synthesis of certain compounds, such as 1-allyl-2-pyrroleimines and benanomicin-pradimicin antibiotics . The compound’s role as a nucleophile allows it to donate an electron pair to an electrophile, facilitating various chemical reactions.

Mode of Action

As a chiral nucleophile, 2-Amino-3-methyl-1-butanol interacts with its targets by donating an electron pair to an electrophile in a reaction . This interaction can lead to the formation of new bonds and the synthesis of new compounds. For instance, it has been used in the total synthesis of benanomicin-pradimicin antibiotics .

Biochemical Pathways

It has been used in the synthesis of 1-allyl-2-pyrroleimines and as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . These processes likely involve complex biochemical pathways that lead to the production of these compounds.

Pharmacokinetics

Given its molecular weight of 1031628 , it is likely to have good bioavailability due to its relatively small size

Result of Action

The molecular and cellular effects of 2-Amino-3-methyl-1-butanol’s action are largely dependent on the specific reactions it is involved in. For instance, when used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics, it contributes to the formation of these antibiotics . These antibiotics have potent antimicrobial properties, indicating that 2-Amino-3-methyl-1-butanol’s action can lead to significant biological effects.

特性

IUPAC Name |

2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862814 | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16369-05-4, 473-75-6, 2026-48-4 | |

| Record name | (±)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)